molecular formula C17H17N3OS B2745000 N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine CAS No. 866137-90-8

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine

Cat. No.: B2745000
CAS No.: 866137-90-8
M. Wt: 311.4
InChI Key: ZLABXRUJBMQPBF-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a quinazoline core, substituted with a methoxybenzyl group and a methylsulfanyl group

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylsulfanylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-21-15-10-6-3-7-12(15)11-18-16-13-8-4-5-9-14(13)19-17(20-16)22-2/h3-10H,11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLABXRUJBMQPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the quinazoline core.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions, where a suitable thiol reagent reacts with the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Methylsulfanyl Position

The methylsulfanyl (–SMe) group at position 2 is susceptible to nucleophilic displacement. For example:

  • Replacement with amines : Under copper catalysis, 2-methylsulfanyl quinazolines undergo substitution with primary or secondary amines to yield 2-amino derivatives .

  • Halogenation : Reaction with N-halosuccinimide (e.g., NCS or NBS) in polar solvents replaces –SMe with –Cl or –Br .

Example Reaction Table :

ReactantConditionsProductYield (%)Source
N-MethylpiperazineCu(OAc)₂, Et₃N, DMF, 80°C2-(N-Methylpiperazinyl) analog72
NCSCH₃CN, reflux2-Chloro derivative85

Oxidation of the Methylsulfanyl Group

The –SMe group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:

  • H₂O₂/CH₃COOH : Mild oxidation yields the sulfoxide .

  • mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation forms the sulfone .

Key Data :

  • Sulfoxide formation: 60–75% yield (0°C to rt, 2–4 h) .

  • Sulfone formation: 85–90% yield (rt, 12 h) .

Functionalization of the Methoxybenzyl Group

The 2-methoxybenzyl (–CH₂C₆H₄-2-OCH₃) substituent undergoes:

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl .

  • Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the benzyl ring’s para position due to methoxy’s directing effect .

Example Reaction :

ReagentConditionsProductYield (%)Source
BBr₃CH₂Cl₂, −78°CN-(2-Hydroxybenzyl) analog88
HNO₃/H₂SO₄0°C, 1 h5-Nitrobenzyl derivative65

Ring Modification via Cyclocondensation

The quinazolinamine core participates in cycloaddition or ring-expansion reactions:

  • With Aldehydes : Acid-catalyzed condensation forms fused pyrimidine derivatives .

  • Microwave-Assisted Cyclization : Forms tricyclic structures with dienophiles .

Representative Conditions :

  • p-TSA (toluenesulfonic acid), CH₃CN, 80°C .

  • MW irradiation, 150°C, 20 min .

Biological Derivatization

Though beyond pure chemical reactions, the compound’s methylsulfanyl and methoxy groups are sites for prodrug design:

  • S-Oxidation to Sulfone : Enhances solubility and bioavailability .

  • Methoxy-to-Hydroxy Conversion : Facilitates conjugation with targeting moieties .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The methylsulfanyl group resists hydrolysis below 100°C, but prolonged heating in HCl/EtOH cleaves the quinazoline ring .

  • Base Stability : The compound remains intact in NaOH (1M, rt), but –SMe may oxidize in strongly basic, oxidative conditions .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions modify the quinazoline core:

  • Suzuki Coupling : Requires prior conversion of –SMe to –Br or –I .

  • Buchwald–Hartwig Amination : Introduces aryl/alkyl amines at position 4 .

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine, have shown significant promise in cancer treatment. The compound's structure allows it to inhibit specific kinases involved in cancer cell proliferation and survival.

Case Studies

  • In Vitro Studies : A study evaluated the anti-proliferative activity of various quinazoline derivatives against nine cancer cell lines, demonstrating that some compounds exhibited remarkable potency against multiple types of cancer cells .
  • Clinical Relevance : Quinazoline-based drugs like Gefitinib and Vandetanib are already approved for clinical use in treating non-small-cell lung cancer (NSCLC), showcasing the clinical significance of this compound class .

Antimicrobial Properties

Recent research has highlighted the antimicrobial efficacy of quinazoline derivatives, including this compound, against multi-drug resistant bacterial strains.

Case Studies

  • Activity Against MRSA : In a study focusing on methicillin-resistant Staphylococcus aureus (MRSA), specific quinazoline derivatives demonstrated strong antibacterial activity with low cytotoxicity towards human cells .
  • Broad-Spectrum Efficacy : Another research effort showed that optimized quinazoline compounds were effective against Acinetobacter baumannii, a notorious pathogen known for its resistance to multiple antibiotics .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related quinazoline compounds:

Activity Target Organism/Condition Outcome Reference
AnticancerVarious cancer cell linesSignificant anti-proliferative effects
AntimicrobialMRSA, Acinetobacter baumanniiStrong antibacterial activity
Kinase InhibitionMultiple kinasesDisruption of signaling pathways

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The methoxybenzyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine can be compared with other similar compounds, such as:

    N-(2-methoxybenzyl)-4-quinazolinamine: Lacks the methylsulfanyl group, which may result in different biological activities.

    2-(methylsulfanyl)-4-quinazolinamine: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.

    N-(2-methoxybenzyl)-2-(methylsulfanyl)-quinazoline: Lacks the amine group, which may influence its reactivity and biological properties.

The presence of both the methoxybenzyl and methylsulfanyl groups in this compound makes it unique, as these groups can synergistically enhance its chemical and biological properties.

Biological Activity

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a compound of interest due to its potential pharmacological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), case studies, and detailed research findings.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazoline derivatives has been extensively studied, revealing that modifications to the quinazoline core can significantly influence biological activity. For instance, the introduction of different substituents at various positions on the quinazoline ring can enhance potency against specific targets such as c-Met and VEGFR-2, which are crucial in cancer progression.

Table 1: Structure-Activity Relationship of Quinazoline Derivatives

CompoundSubstituentActivity TypeIC50 (µM)
4b-OCH3c-Met Inhibition0.5
4e-CH3VEGFR-2 Inhibition0.7
This compound-OCH3, -S(CH3)AntimicrobialTBD

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study focusing on various synthesized compounds demonstrated that modifications such as the addition of methylsulfanyl groups can enhance their efficacy against Mycobacterium tuberculosis. The compound this compound was evaluated for its ability to inhibit cytochrome bd oxidase, a vital enzyme for bacterial energy metabolism.

Case Study: Inhibition of Mycobacterium tuberculosis
In a recent study, this compound was tested against Mycobacterium tuberculosis strains. The results showed promising inhibitory effects with an IC50 value indicating effective concentration levels required for activity. The compound's mechanism was linked to its ability to disrupt ATP homeostasis within the bacteria, making it a potential candidate for further development as an anti-tuberculosis agent .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer cells. The dual inhibition of c-Met and VEGFR-2 by related compounds resulted in reduced cell proliferation and induced apoptosis.

Table 2: Anticancer Activity of Related Quinazoline Compounds

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism
4bHCT-1161.0c-Met/VEGFR-2 inhibition
4eHCT-1161.5Apoptosis induction
This compoundVariousTBDTBD

Q & A

Q. What computational tools predict physicochemical properties relevant to drug-likeness?

  • Methodological Answer :
  • ACD/Labs Percepta : Calculate logP (target: 2–4), aqueous solubility (≥50 µM), and topological polar surface area (<140 Ų) to optimize bioavailability .
  • SwissADME : Simulate CYP450 interactions and blood-brain barrier permeability .

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